molecular formula C26H21N3O3S2 B2959712 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 328027-93-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2959712
CAS No.: 328027-93-6
M. Wt: 487.59
InChI Key: ZCKBSYSWEHIUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused bicyclic system combining a 4,5,6,7-tetrahydro-1-benzothiophene core with a 1,3-benzothiazole moiety at the 3-position.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S2/c30-21-13-14-22(31)29(21)16-11-9-15(10-12-16)24(32)28-26-23(17-5-1-3-7-19(17)33-26)25-27-18-6-2-4-8-20(18)34-25/h2,4,6,8-12H,1,3,5,7,13-14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKBSYSWEHIUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles which contribute to its biological properties. The molecular formula is C23H21N3O2S2C_{23}H_{21}N_{3}O_{2}S_{2} with a molecular weight of approximately 419.6 g/mol. The presence of benzothiazole and benzothiophene moieties suggests potential interactions with biological targets.

Research indicates that compounds containing benzothiazole and related structures often exhibit multiple mechanisms of action, including:

  • Antitumor Activity : Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation. They may target DNA replication processes or interfere with specific kinases involved in tumorigenesis .
  • Antimicrobial Properties : Several derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Antitumor (HepG2)4.37 ± 0.7 µM
Antitumor (A549)8.03 ± 0.5 µM
AntibacterialMIC = 50 µg/mL
AntifungalMIC = 50 µg/mL

Case Studies and Research Findings

  • Anticancer Studies : A study examining the compound's effects on HepG2 (liver cancer) and A549 (lung cancer) cell lines revealed promising results with IC50 values indicating potent antitumor activity. This suggests that the compound may be developed further as a potential anticancer agent .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties demonstrated that derivatives of the compound exhibited significant inhibition against various bacterial strains with minimal inhibitory concentrations (MICs) as low as 50 µg/mL .
  • Mechanistic Insights : Research has shown that compounds with similar structures can inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, highlighting a selective mechanism that could minimize side effects in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(2,5-dioxo-1-pyrrolidinyl)benzamide (RN: 330200-75-4)
  • Core Structure : Benzothiazole fused with a partially saturated cyclohexene ring (4,5,6,7-tetrahydro-1,3-benzothiazole).
  • Key Differences :
    • A 5,5-dimethyl group stabilizes the tetrahydrobenzothiazole ring.
    • A 7-oxo (ketone) group introduces additional polarity compared to the fully aromatic benzothiophene in the query compound.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine, a nitrogen-rich bicyclic system.
  • Ester groups (dicarboxylate) improve solubility but may reduce metabolic stability.
  • Functional Implications : The nitro group is often utilized in prodrug designs or as a spectroscopic tag .

Substituent-Driven Comparisons

Role of the 4-(2,5-Dioxopyrrolidin-1-yl)benzamide Group

This substituent is shared between the query compound and RN 330200-75-3. The dioxopyrrolidinyl moiety is a known pharmacophore in kinase inhibitors (e.g., PARP inhibitors), where its electron-deficient nature facilitates interactions with catalytic lysine or aspartate residues .

Comparison with Nitrophenyl-Containing Derivatives (e.g., Compound 2d)
  • Compounds like 2d (from ) feature a 4-nitrophenyl group, which introduces strong electron-withdrawing effects. This contrasts with the benzamide group in the query compound, which is less reactive but more metabolically stable.
  • Impact on Bioavailability : Nitro groups often reduce oral bioavailability due to high polarity but enhance target specificity in certain contexts .

Data Table: Structural and Physicochemical Properties

Compound Name (Source) Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
Query Compound Benzothiophene-Benzothiazole ~495.6 (calculated) 4-(2,5-Dioxopyrrolidin-1-yl)benzamide N/A Fused bicyclic system, high lipophilicity
RN 330200-75-4 () Tetrahydrobenzothiazole ~413.5 5,5-Dimethyl, 7-oxo, same benzamide N/A Ketone enhances polarity
Compound 1l () Tetrahydroimidazopyridine ~552.5 4-Nitrophenyl, cyano, ester groups 243–245 High reactivity, nitro for spectroscopy
Compound 2d () Tetrahydroimidazopyridine ~538.5 3-Benzyl, 4-nitrophenyl, ester groups 215–217 Balanced solubility and stability

Research Findings and Implications

  • Synthetic Accessibility : The query compound’s synthesis likely follows routes similar to ’s benzodioxine-thiadiazole derivatives, leveraging condensation reactions between thiosemicarbazide and aromatic aldehydes .
  • Lumping Strategy Relevance : As per , the query compound and RN 330200-75-4 could be grouped as "benzothiazole/benzothiophene derivatives with dioxopyrrolidinyl substituents" for predictive modeling of their physicochemical behavior .
  • Thermal Stability : Compounds with ester or nitro groups (e.g., 1l, 2d) exhibit lower melting points (~215–245°C) compared to benzamide derivatives, suggesting reduced crystallinity but improved processability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.